1,2,3,4,5,6,7,8-Octahydroacridine
Overview
Description
1,2,3,4,5,6,7,8-Octahydroacridine is a hydrogenated derivative of acridine, characterized by the chemical formula C₁₃H₁₇N.
Mechanism of Action
Preparation Methods
The synthesis of 1,2,3,4,5,6,7,8-Octahydroacridine typically involves the hydrogenation of acridine. One common method includes the catalytic hydrogenation of acridine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . Industrial production methods may involve continuous flow hydrogenation processes to ensure efficiency and scalability .
Chemical Reactions Analysis
1,2,3,4,5,6,7,8-Octahydroacridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of acridone derivatives.
Reduction: Further reduction can be achieved using hydrogen gas (H₂) in the presence of a catalyst, resulting in fully hydrogenated derivatives.
Scientific Research Applications
1,2,3,4,5,6,7,8-Octahydroacridine has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various acridine derivatives, which are used in dye and pigment industries.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing therapeutic agents, particularly in targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials due to its stability and reactivity
Comparison with Similar Compounds
1,2,3,4,5,6,7,8-Octahydroacridine can be compared with other hydrogenated acridine derivatives such as:
1,2,3,4,4a,9,9a,10-Octahydroacridine: This compound has additional hydrogenation, affecting its reactivity and applications.
Acridone: An oxidized form of acridine, used primarily in dye synthesis.
N-alkylacridines: These derivatives have varied biological activities and are used in medicinal chemistry
This compound stands out due to its balanced stability and reactivity, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
1,2,3,4,5,6,7,8-octahydroacridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h9H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCXJIQXTXEQID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(CCCC3)C=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862726 | |
Record name | Octahydroacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Aldrich MSDS] | |
Record name | 1,2,3,4,5,6,7,8-Octahydroacridine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10495 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
1658-08-8 | |
Record name | 1,2,3,4,5,6,7,8-Octahydroacridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1658-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4,5,6,7,8-Octahydroacridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001658088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octahydroacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4,5,6,7,8-octahydroacridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.236 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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